2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine
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Overview
Description
2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine is a chemical compound with the molecular formula C10H12FNO It is a derivative of benzofuran, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through a nucleophilic substitution reaction, where the benzofuran derivative reacts with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxaldehyde or benzofuran-2-carboxylic acid.
Reduction: Formation of benzofuran-2-ylmethanol or benzofuran-2-ylmethylamine.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethanamine side chain.
2-Methyl-2,3-dihydrobenzofuran: Similar benzofuran core but with a methyl group instead of a fluoro group and ethanamine side chain.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluoro group and a benzofuran ring but with different substituents.
Uniqueness
2-(4-Fluoro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine is unique due to its specific combination of a fluoro-substituted benzofuran ring and an ethanamine side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-(4-fluoro-2,3-dihydro-1-benzofuran-2-yl)ethanamine |
InChI |
InChI=1S/C10H12FNO/c11-9-2-1-3-10-8(9)6-7(13-10)4-5-12/h1-3,7H,4-6,12H2 |
InChI Key |
NXRBBDPGYDFHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C(=CC=C2)F)CCN |
Origin of Product |
United States |
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